![molecular formula C22H18FN5O2 B2571922 8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-81-8](/img/structure/B2571922.png)
8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties . The compound is not intended for human or veterinary use and is available for research purposes.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 403.417. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A series of derivatives including 8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. These compounds, being potent 5-HT(1A) receptor ligands, have shown promise in preclinical studies for their anxiolytic-like and antidepressant activities. Particularly, derivatives have demonstrated significant effects comparable to Diazepam and Imipramine in mouse models, suggesting their potential as new therapeutic agents for anxiety and depression (Zagórska et al., 2009).
Molecular Modeling and Receptor Affinity
Further research into these derivatives includes extensive molecular modeling and evaluation of their affinity towards serotonin receptors. Through detailed studies, specific compounds within this series have been identified as potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands. Preliminary pharmacological in vivo studies have highlighted certain derivatives as potential anxiolytic and antidepressants, providing a strong foundation for future drug development (Zagórska et al., 2015).
Luminescence Sensing Applications
In addition to pharmacological applications, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their potential in luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have shown selective sensitivity to benzaldehyde-based derivatives, illustrating the versatility of these compounds beyond pharmaceuticals and into materials science for chemical sensing applications (Shi et al., 2015).
Mecanismo De Acción
Safety and Hazards
The compound is not intended for human or veterinary use and is available for research purposes. In a study, it was found that the compound did not show anticholinergic properties, but after repeated administration, it induced weak sedation and lipid metabolism disturbances without affecting serum glucose level .
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-12-8-13(2)10-16(9-12)28-17(14-4-6-15(23)7-5-14)11-27-18-19(24-21(27)28)26(3)22(30)25-20(18)29/h4-11H,1-3H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSUWDIZQFFMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
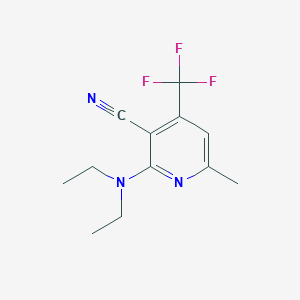
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2571841.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2571842.png)

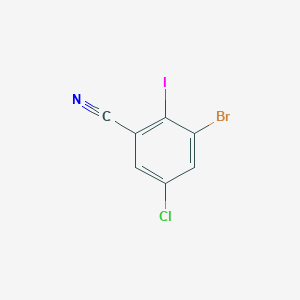
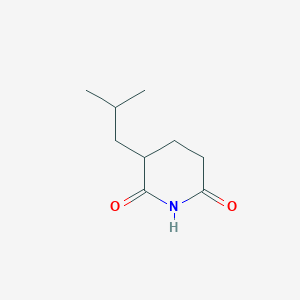

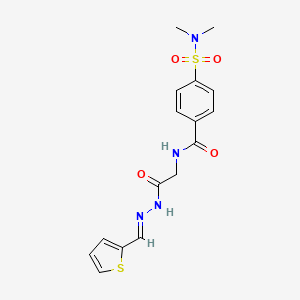
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2571855.png)
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)
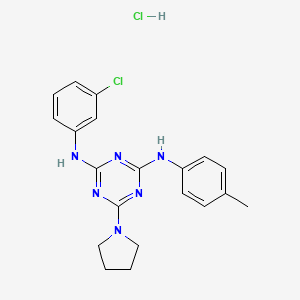
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)
